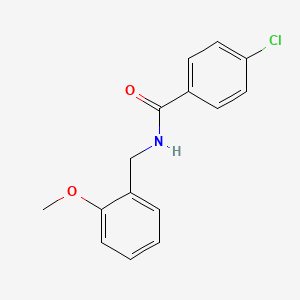

4-chloro-N-(2-methoxybenzyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

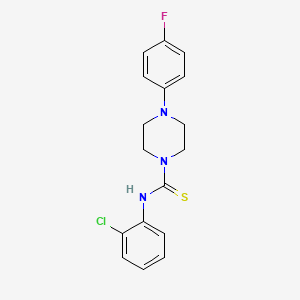

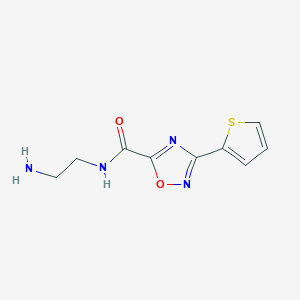

"4-chloro-N-(2-methoxybenzyl)benzamide" belongs to a class of organic compounds known for their diverse biological activities and applications in pharmaceuticals, material science, and organic synthesis. This compound, characterized by the presence of a benzamide moiety substituted with a methoxybenzyl group and a chlorine atom, is of interest due to its potential as a building block in medicinal chemistry and its physicochemical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves amide bond formation strategies, coupling of amine components with acid chlorides, or esters in the presence of catalysts. For example, the synthesis of related benzamide compounds can be achieved through the reaction of corresponding benzoic acids with amines under dehydrating conditions or coupling reagents (e.g., EDC, DCC) (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "4-chloro-N-(2-methoxybenzyl)benzamide," can be analyzed using spectroscopic methods such as NMR, IR, and MS, along with X-ray crystallography for solid-state structures. These techniques allow for the determination of the compound's conformation, electronic structure, and functional group orientation (Sainsbury, 1991).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles, and electrophilic aromatic substitution reactions facilitated by the activating effects of the methoxy group. The presence of the amide functionality also allows for further derivatization, such as reduction to the corresponding amine or conversion into other functional groups (Halberstadt, 2017).

Physical Properties Analysis

The physical properties of "4-chloro-N-(2-methoxybenzyl)benzamide," such as melting point, solubility in different solvents, and thermal stability, can be predicted based on its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems or as a material precursor (Haman, Camille, et al., 2015).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards acids/bases, and photostability, are essential for understanding the compound's behavior in chemical syntheses and potential biological applications. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group influence the compound's reactivity and interaction with biomolecules (Ilyasov, I., et al., 2020).

References:

Propiedades

IUPAC Name |

4-chloro-N-[(2-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNRAAMUTPRLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methoxybenzyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-benzyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5882506.png)

![4-chloro-N'-{4-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5882514.png)

![4-chloro-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5882522.png)

![N-(2,4-difluorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5882534.png)

![4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882551.png)

![methyl 2-({[(5-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5882553.png)

![[(2,6-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5882564.png)

![ethyl [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5882566.png)

![N-ethyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5882568.png)